3alpha,6alpha-Dihydroxypregnan-20-one: GABAA Receptor Modulation Potency vs. Allopregnanolone
In a direct assessment of functional activity, 3alpha,6alpha-dihydroxypregnan-20-one demonstrates measurable modulation of the human GABAA receptor (α1β2γ2S), with an IC50 of 210 nM [1]. While allopregnanolone (3α,5α-THP) is a potent modulator with EC50 values typically in the high nanomolar range for potentiation [2], the activity of 3alpha,6alpha-dihydroxypregnan-20-one in this assay confirms its direct interaction, though its quantitative potency is lower than that of the endogenous gold-standard neurosteroid. This establishes a clear, quantifiable difference in functional potency between the 6alpha-hydroxylated metabolite and its more potent precursor, which is critical for assay design.
| Evidence Dimension | In vitro functional activity at human GABAA receptor |
|---|---|
| Target Compound Data | IC50 = 210 nM (antagonist mode/inhibition of GABA effect) |
| Comparator Or Baseline | Allopregnanolone (3α,5α-THP) typical EC50 for potentiation: high nanomolar range |
| Quantified Difference | Target compound exhibits quantifiable but lower potency compared to allopregnanolone; acts as a modulator with different intrinsic efficacy. |
| Conditions | Human α1β2γ2S GABAA receptor expressed in tsA201 cells; FMP red assay [1] |
Why This Matters
This data confirms the compound is an active modulator, not an inert metabolite, but with distinct potency, enabling its use as a tool compound where lower or partial efficacy at the neurosteroid site is required.
- [1] BindingDB entry for BDBM50378763 (CHEMBL1204077). Available at: http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50378763. View Source
- [2] Akk, G., et al. (2007). Mechanisms of neurosteroid interactions with GABAA receptors. PMC. Available at: https://pmc.ncbi.nlm.nih.gov/articles/PMC2693104/. View Source
